Tylosin Phosphate

Description

See also: Tylosin (has active moiety).

Properties

IUPAC Name |

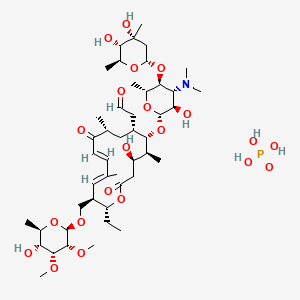

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H77NO17.H3O4P/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-5(2,3)4/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;(H3,1,2,3,4)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOODGNJLRRJNA-IAGPQMRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80NO21P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1014.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-53-4 |

Source

|

| Record name | Tylosin phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin phosphate and bentonite drug combination | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin, phosphate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYLOSIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR75X12AFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tylosin Phosphate

Introduction

Tylosin Phosphate is a macrolide antibiotic, derived from the fermentation product of Streptomyces fradiae, and is predominantly used in veterinary medicine.[1][2][3][4][5][6] As a bacteriostatic agent, it is effective against a broad spectrum of Gram-positive bacteria and is particularly active against Mycoplasma species.[1][4][6][7] This technical guide provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and the experimental protocols used for its analysis, targeting researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound's structure is centered on a 16-membered lactone ring, characteristic of macrolide antibiotics.[1] This core, known as tylactone, is glycosidically linked to three deoxy-sugar units: α-L-mycarose, β-D-mycaminose, and mycinose.[1] The phosphate salt form enhances its stability for incorporation into animal feed.[8] The molecule exhibits significant chiral isomerism due to its numerous stereocentres and can undergo photoisomerisation when exposed to light, which may impact its antimicrobial potency.[9]

Key Chemical and Physical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 1405-53-4 | [1][2][4][10][11][12][13] |

| Molecular Formula | C₄₆H₈₀NO₂₁P | [1][11][12][14] |

| Molecular Weight | 1014.11 g/mol | [1] |

| Appearance | White to yellowish powder | [8][10] |

| Solubility | Soluble in water, methanol, ethanol, and chloroform; Insoluble in ether. | [8][10][12][15] |

| pH | 5.0 - 7.5 (in a 2.5% aqueous suspension) | [7][8][12] |

| Stability | Demonstrates good thermal stability; sensitive to light. | [8] |

| Hygroscopicity | Possesses hygroscopic properties. | [8] |

Mechanism of Action and Antimicrobial Spectrum

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible microorganisms.[3][6][7] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[1][3][7][10] This interaction prevents the elongation of the polypeptide chain, effectively halting bacterial growth and replication.[7]

References

- 1. This compound | 1405-53-4 [chemicalbook.com]

- 2. glpbio.com [glpbio.com]

- 3. jinanhealthtech.com [jinanhealthtech.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tylosin - Wikipedia [en.wikipedia.org]

- 7. sdhopebiotech.com [sdhopebiotech.com]

- 8. sdhopebiotech.com [sdhopebiotech.com]

- 9. This compound [sitem.herts.ac.uk]

- 10. This compound - LKT Labs [lktlabs.com]

- 11. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 12. This compound powder/granular - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 13. scbt.com [scbt.com]

- 14. This compound | C46H80NO21P | CID 6440844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tylosin Phosphate Fermentation by Streptomyces fradiae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the production of Tylosin Phosphate, a critical macrolide antibiotic in veterinary medicine, through fermentation of Streptomyces fradiae. The document details the intricate biosynthetic and regulatory pathways, optimized fermentation protocols, and downstream processing methodologies, supported by quantitative data and procedural diagrams.

Tylosin Biosynthesis Pathway

Tylosin is a 16-membered macrolide antibiotic composed of a polyketide lactone ring (tylactone) and three deoxyhexose sugars: mycaminose, mycarose, and mycinose.[1][2] The biosynthesis is a multi-step process encoded by the tyl gene cluster in S. fradiae.[3][4] The process begins with the synthesis of the tylactone ring by a polyketide synthase (PKS) mega-enzyme complex.[4] Following the formation of the tylactone, a series of post-PKS modifications occur, including oxidations and the sequential addition of sugars.

Key steps in the terminal stages of biosynthesis include[5]:

-

Addition of mycaminose to the C-5 hydroxyl group of tylactone.

-

Oxidations at the C-20 and C-23 positions.

-

Attachment of mycarose to the 4' hydroxyl of mycaminose.

-

Addition of 6-deoxy-d-allose to the C-23 hydroxyl, which is subsequently O-methylated twice to form mycinose.

The conversion of the intermediate macrocin to tylosin represents one of the final steps in the pathway.[6]

Regulatory and Signaling Pathways

The production of tylosin is tightly regulated by a complex cascade involving at least five cluster-situated regulatory genes.[7] This network includes two repressors (TylP and TylQ) and three activators (TylS, TylU, and TylR).[7] A recently discovered novel γ-butenolide-type signaling molecule, SFB1, plays a crucial role.[8] SFB1 activates the expression of the tylosin biosynthetic gene cluster (tyl) by binding to its receptor, the transcriptional repressor TylP, and causing it to dissociate from its target genes.[8] The biosynthesis of SFB1 is, in turn, negatively regulated by another repressor, TylQ.[8] The disruption of the tylQ gene leads to increased SFB1 production, which enhances tylosin yield.[8] The entire cascade converges on TylR, a pathway-specific activator that directly initiates the transcription of the biosynthetic genes.[7]

Fermentation Production Strategy

Optimizing tylosin production involves a multi-faceted approach encompassing strain improvement, media formulation, and precise control of fermentation parameters, often utilizing a fed-batch strategy.

Strain Improvement Workflow

High-yield S. fradiae strains are typically developed through classical mutagenesis followed by a rigorous screening process. This workflow is essential for identifying stable, overproducing mutants for industrial-scale fermentation.[1][9]

Media Composition and Fermentation Parameters

The composition of the culture medium is critical for cell growth and tylosin synthesis. Complex nitrogen and carbon sources are commonly used. Various formulations have been developed to enhance yield and reduce costs.

Table 1: Comparison of Fermentation Media Compositions

| Component | Traditional Medium Conc.[10] | Optimized Medium Conc.[10] | Synthetic Medium Component[11] |

|---|---|---|---|

| Carbon Source | |||

| Corn Flour | 1-1.2% | - | - |

| Corn Oil | - | 25-30 ml/L | - |

| Soybean Oil | Major Component | Replaced by Corn Oil | - |

| Glucose | - | - | High Ratio to Glutamate |

| Methyl Oleate | - | - | Fed during fermentation |

| Nitrogen Source | |||

| Fish Meal | 1-1.5% | Mixed Fish Meal: 6-8 g/L | - |

| Soybean Cake Flour | 0.5-1% | - | - |

| Corn Gluten Powder | - | 20-22 g/L | - |

| Peanut Cake Powder | - | 10-12 g/L | - |

| L-Glutamate | - | - | High Ratio to Glucose |

| Minerals/Additives | |||

| (NH₄)₂HPO₄ | 0.04-0.06% | 0.1-0.2 g/L | - |

| CaCO₃ | 0.2-0.3% | 2.5-3 g/L | - |

| Betaine HCl | 0.05-0.1% | 0.6-0.8 g/L | - |

| KCl | 0.09-0.11% | 0.9-1 g/L | - |

| NaCl | 0.09-0.11% | 0.9-1 g/L | - |

| MgSO₄ | - | 0.8-0.9 g/L | - |

| CoCl₂ | - | 0.005-0.007 g/L | - |

Table 2: Key Fermentation Process Parameters

| Parameter | Optimal Value/Range | Reference |

|---|---|---|

| Temperature | 30-32°C | [1][12] |

| pH | 6.0 - 7.5 | [10][12] |

| Fermentation Time | 160 - 240 hours | [10][11] |

| Agitation | 220 r/min (shake flask) | [1] |

| Tank Pressure | 0.05 - 0.06 MPa |[10] |

Experimental Protocol: Fed-Batch Fermentation

Fed-batch fermentation is a superior strategy for achieving high cell densities and product yields by preventing substrate depletion and the accumulation of inhibitory metabolites.[13][14] A cyclic feeding strategy, where nutrients are added in square-wave profiles, has been shown to significantly increase final tylosin titers.[11]

Protocol:

-

Inoculum Preparation: Inoculate mature S. fradiae spores into a seed medium and culture for 48 hours at 30°C with agitation (e.g., 220 rpm).[1]

-

Batch Phase: Transfer the seed culture (e.g., 10% v/v) into the main fermentation bioreactor containing the production medium. Run in batch mode until the culture reaches the period of high specific tylosin production.[11]

-

Fed-Batch Phase Initiation: Begin the feeding strategy. For a cyclic feeding approach, pulse specific nutrients into the culture at defined intervals. A successful strategy involves feeding glutamate and glucose in cyclic square-wave profiles with methyl oleate supplied in excess.[11]

-

Optimized Feeding Cycle: An effective cycle involves adding glutamate to an amplitude of 600 mg/L and glucose to 42.5 mg/L over a 24-hour period.[11]

-

Process Monitoring: Continuously monitor and control pH, temperature, and dissolved oxygen. Monitor cell growth and tylosin concentration at regular intervals (e.g., every 6-8 hours).[10]

-

Harvesting: Terminate the fermentation when the tylosin titer plateaus (e.g., the difference between consecutive measurements is within 300 u/ml).[10]

Quantitative Production Data

Process optimization and strain engineering have led to significant improvements in tylosin yields over the years.

Table 3: Summary of Tylosin Production Yields

| Strain / Condition | Titer Achieved | Fermentation Type / Scale | Reference |

|---|---|---|---|

| Traditional Process | 10,000-12,000 u/ml | Industrial Batch | [10] |

| Optimized Medium | 13,200-14,000 u/ml | Industrial Batch | [10] |

| tylQ disrupted mutant with TylR/S co-overexpression | 3926 ± 110 mg/L | Shake Flask | [8] |

| Wild-Type SF-3 | 6617.99 ± 22.67 µg/ml | Shake Flask | |

| Mutant UN-C137 (UV/Nitrite) | 6889.72 ± 70.25 µg/ml | Shake Flask | |

| Raw Cornmeal (Fed-Batch) | 13.5 g/L | 50-L Airlift Bioreactor | [12] |

| Mutant γ-1 (Solid-State) | 4500 µg/g substrate | Solid-State Fermentation |[15] |

Downstream Processing: Extraction and Purification

After fermentation, tylosin must be recovered from the broth and purified. The standard industrial process involves solvent extraction.[16][17]

Extraction and Purification Workflow

The general process involves separating the biomass, extracting tylosin from the filtrate into an organic solvent at an alkaline pH, and then back-extracting it into an acidic aqueous phase to form a salt.

Experimental Protocol: Solvent Extraction

This protocol outlines a typical lab or industrial-scale extraction process.

-

Pretreatment: Adjust the temperature of the fermentation broth to 20-30°C. Under stirring, add a flocculant such as a polyaluminum sulfate solution (10-20% of broth volume) and adjust the pH to 1-6. Stir for 30 minutes, then allow to settle for 50-60 minutes.[18]

-

Filtration: Separate the mycelial biomass from the liquid broth using a filter press to obtain the tylosin filtrate.[18]

-

Extraction: Mix the filtrate with an organic solvent like butyl acetate or ethyl acetate. Adjust the pH to 8.0-11.0 using an alkali (e.g., NaOH or ammonia water) to move the tylosin base into the organic phase. A two-stage counter-current extraction is often employed.[18][19]

-

Back-Extraction: Separate the tylosin-rich organic phase. Add an acidic aqueous solution (e.g., dilute phosphoric acid) to adjust the pH to 2.5-4.0. This transfers the tylosin back into the aqueous phase as a soluble salt (this compound).[19]

-

Purification: Neutralize the aqueous solution (e.g., with Ca(OH)₂ or an anion exchange resin) to a pH of 6.3-6.7.[19] Decolorize the solution using activated carbon.

-

Final Product: Filter the purified solution and concentrate it in vacuo. The final this compound product is typically obtained by spray drying the concentrated solution.[20]

Analytical Methods: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of tylosin and its related components in fermentation broths and final products.[1][21]

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Collect a sample of the fermentation broth. Centrifuge at high speed (e.g., 12,000 rpm for 10 min) to pellet the cells and debris.[7]

-

Filtration: Pass the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[7]

-

Chromatographic Separation: Inject the filtered sample (e.g., 20 µl) into the HPLC system.[1]

-

Detection: Monitor the eluent using a UV detector at a wavelength of 280-290 nm.[1][21]

-

Quantification: Calculate the concentration of tylosin by comparing the peak area from the sample to a standard curve prepared with known concentrations of a tylosin reference standard.[1]

Table 4: Typical HPLC System Parameters for Tylosin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reverse-phase (e.g., ODS-3, 4.6 x 250 mm, 5 µm) | [1][21] |

| Mobile Phase | Isocratic or gradient elution. Example: 2 M Sodium Perchlorate (pH 2.5) and Acetonitrile (60:40, v/v) | [21] |

| Flow Rate | 1.0 - 1.5 ml/min | [11][22] |

| Detection Wavelength | 280 nm or 290 nm | [1][22] |

| Column Temperature | 30°C |[21] |

References

- 1. A High-Throughput Method Based on Microculture Technology for Screening of High-Yield Strains of Tylosin-Producing Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The tylosin biosynthetic cluster from Streptomyces fradiae: genetic organization of the left region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Properties of Streptomyces fradiae Mutants Blocked in Biosynthesis of the Macrolide Antibiotic Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terminal Stages in the Biosynthesis of Tylosin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing tylosin production by combinatorial overexpression of efflux, SAM biosynthesis, and regulatory genes in hyperproducing Streptomyces xinghaiensis strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a novel butenolide signal system to regulate high production of tylosin in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. increase-in-tylosin-production-by-a-commercial-strain-of-streptomyces-fradiae - Ask this paper | Bohrium [bohrium.com]

- 10. CN103074402B - Culture medium for producing tylosin through fermentation of streptomyces fradiae and fermentation method - Google Patents [patents.google.com]

- 11. Production of the macrolide antibiotic tylosin in cyclic fed-batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tylosin production by Streptomyces fradiae using raw cornmeal in airlift bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. editverse.com [editverse.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]

- 17. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]

- 18. CN102746354A - Method for extracting tylosin by tylosin fermentation broth - Google Patents [patents.google.com]

- 19. CN103709219A - Tylosin extraction method - Google Patents [patents.google.com]

- 20. US4568740A - Process for purifying Tylosin - Google Patents [patents.google.com]

- 21. Generation and characterization of two acid-resistant macrocin O-methyltransferase variants with a higher enzyme activity at 30 °C from Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

The Core Mechanism of Tylosin Phosphate in Inhibiting Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin phosphate, a macrolide antibiotic widely used in veterinary medicine, exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound. It details the binding of tylosin to the 50S ribosomal subunit, its interference with the nascent polypeptide exit tunnel, and its impact on peptidyl transferase activity. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the involved pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The bacterial ribosome is a primary target for a multitude of antibiotics. Macrolides, including tylosin, represent a clinically significant class of these inhibitors. Tylosin, a 16-membered macrolide produced by Streptomyces fradiae, is utilized as this compound to enhance its stability and facilitate its administration[1]. Its mode of action centers on the inhibition of protein synthesis, a fundamental process for bacterial viability. Understanding the precise molecular interactions and the kinetics of this inhibition is crucial for combating emerging antibiotic resistance and for the rational design of novel antimicrobial agents.

Mode of Action: A Multi-faceted Inhibition

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis through its interaction with the 50S ribosomal subunit. This inhibition is not a simple blockade but a nuanced process involving multiple steps and interactions.

Binding to the 50S Ribosomal Subunit

Tylosin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, a channel through which the newly synthesized polypeptide chain emerges from the ribosome[2][3]. The binding is characterized by a two-step process:

-

Initial Low-Affinity Binding: Tylosin initially binds to a low-affinity site at the entrance of the NPET. This interaction is rapid and primarily driven by hydrophobic interactions.

-

Conformational Change and High-Affinity Binding: Subsequently, a slower conformational change occurs, pushing the drug deeper into the tunnel to a high-affinity binding site[4].

The binding of tylosin involves specific interactions with the 23S ribosomal RNA (rRNA), a key component of the 50S subunit.

Key Molecular Interactions

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have identified the specific nucleotides of the 23S rRNA that are crucial for tylosin binding. These include:

-

Domain V: The primary binding site for macrolides is located in domain V of the 23S rRNA, near the peptidyl transferase center (PTC)[2]. Nucleotide A2058 is a critical interaction point for most macrolides[2][3].

-

Domain II: Unlike some smaller macrolides, the 16-membered ring structure of tylosin allows it to extend further into the NPET and interact with nucleotides in domain II of the 23S rRNA, specifically within hairpin 35[4][5]. Nucleotide G748 in this region is a key contact point for tylosin[3][6].

The mycaminose and mycarose sugar moieties of the tylosin molecule play a significant role in these interactions, contributing to its specific orientation and binding affinity within the ribosomal tunnel[4].

Inhibition of Protein Elongation

Tylosin's presence in the NPET leads to the inhibition of protein synthesis through two primary mechanisms:

-

Steric Hindrance: The antibiotic physically obstructs the passage of the growing polypeptide chain, effectively plugging the tunnel[2][3]. This steric hindrance becomes critical once the nascent peptide reaches a certain length, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

-

Inhibition of Peptidyl Transfer: For certain amino acid combinations, tylosin can interfere with the peptidyl transferase reaction itself, the fundamental step of peptide bond formation[3]. This is a distinguishing feature of some 16-membered macrolides like tylosin.

The inhibitory action of macrolides can be context-dependent, with the specific amino acid sequence of the nascent peptide influencing the efficiency of stalling.

Quantitative Data on Tylosin-Ribosome Interaction

The interaction of tylosin with the bacterial ribosome has been quantified through various biochemical and biophysical assays. The following tables summarize key kinetic and inhibitory parameters.

| Parameter | Value | Organism/System | Reference |

| IC50 (Protein Synthesis) | 0.31 ± 0.05 µM | In vitro transcription/translation | [7] |

| 0.23 ± 0.01 µM | In vitro transcription/translation | [8] | |

| Ki (Initial Binding) | 3 µM | Escherichia coli cell-free system | [9][10] |

| k4 (Isomerization to Tight Complex) | 1.5 min-1 | Escherichia coli cell-free system | [9][10] |

| k5 (Dissociation from Tight Complex) | 2.5 x 10-3 min-1 | Escherichia coli cell-free system | [9][10] |

Table 1: Quantitative Parameters of Tylosin's Inhibitory Action. IC50 represents the concentration of tylosin required to inhibit 50% of protein synthesis. Ki is the inhibition constant for the initial binding step, while k4 and k5 are the rate constants for the isomerization to and dissociation from the tight binding complex, respectively. The extremely low value of k5 indicates a nearly irreversible binding once the tight complex is formed[9][10].

Experimental Protocols

The elucidation of tylosin's mode of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

In Vitro Transcription-Translation (IVTT) Assay for Inhibition Studies

This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein from a DNA template in a cell-free system.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components on ice:

-

Bacterial cell-free extract (e.g., E. coli S30 extract)

-

Amino acid mixture (including a radiolabeled amino acid like 35S-methionine)

-

Energy source (ATP, GTP) and regenerating system (creatine phosphate, creatine kinase)

-

DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

-

Varying concentrations of this compound (or a vehicle control).

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

-

Detection of Protein Synthesis:

-

Radiolabeling: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and quantify the incorporated radioactivity using a scintillation counter.

-

Luciferase Assay: If a luciferase reporter is used, add the appropriate substrate and measure the resulting luminescence using a luminometer[11].

-

Fluorescence: For GFP, measure the fluorescence using a fluorometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the tylosin concentration to determine the IC50 value.

Ribosome Footprinting

This technique maps the precise locations of ribosomes on mRNA transcripts, revealing where translation is stalled by an antibiotic.

Protocol:

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a short period to induce ribosome stalling.

-

Cell Lysis and Nuclease Treatment: Rapidly lyse the cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA regions not protected by ribosomes.

-

Ribosome Monosome Isolation: Separate the ribosome-mRNA complexes (monosomes) from the digested lysate by ultracentrifugation through a sucrose density gradient.

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Reverse transcribe the footprints into cDNA.

-

Amplify the cDNA library by PCR.

-

Perform high-throughput sequencing of the library.

-

-

Data Analysis: Align the sequencing reads to the bacterial genome to identify the specific codons where ribosomes have accumulated, indicating sites of tylosin-induced stalling[2][4][12].

X-ray Crystallography of the Tylosin-Ribosome Complex

This structural biology technique provides an atomic-resolution view of the antibiotic bound to the ribosome.

Protocol:

-

Ribosome Preparation: Isolate and purify high concentrations of bacterial 70S ribosomes or 50S ribosomal subunits.

-

Complex Formation: Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the tylosin-ribosome complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

-

Structure Determination:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using techniques like molecular replacement, using a known ribosome structure as a model.

-

Build an atomic model of the tylosin-ribosome complex into the resulting electron density map and refine the model to fit the experimental data.

-

Cryo-Electron Microscopy (Cryo-EM) of the Tylosin-Ribosome Complex

Cryo-EM is another powerful technique for determining the high-resolution structure of large macromolecular complexes like the ribosome.

Protocol:

-

Sample Preparation: Apply a small volume of the purified tylosin-ribosome complex solution to an EM grid, blot away the excess liquid, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

-

Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures, collecting a large number of images of the randomly oriented ribosome particles.

-

Image Processing:

-

Select individual particle images from the micrographs.

-

Align and classify the particle images to group similar views.

-

Reconstruct a 3D electron density map of the tylosin-ribosome complex.

-

-

Model Building and Refinement: Build an atomic model of the complex into the cryo-EM map and refine it, similar to the process in X-ray crystallography[13].

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Figure 1: Signaling pathway of this compound's mode of action.

Figure 2: Experimental workflow for an in vitro transcription-translation assay.

Figure 3: Experimental workflow for ribosome footprinting.

Conclusion

This compound's inhibition of bacterial protein synthesis is a well-characterized process involving specific, high-affinity binding to the 50S ribosomal subunit. Its dual mechanism of obstructing the nascent peptide exit tunnel and interfering with peptidyl transferase activity makes it an effective antimicrobial agent. The detailed understanding of its mode of action, supported by quantitative data and advanced experimental techniques, provides a solid foundation for addressing macrolide resistance and for the development of next-generation antibiotics targeting the bacterial ribosome. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of antimicrobial drug discovery and development.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Structural signatures of antibiotic binding sites on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Puromycin reaction for the A site-bound peptidyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribosome profiling - Wikipedia [en.wikipedia.org]

- 12. Ψ-Footprinting approach for the identification of protein synthesis inhibitor producers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shao.hms.harvard.edu [shao.hms.harvard.edu]

In Vitro Antibacterial Efficacy of Tylosin Phosphate Against Mycoplasma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of tylosin phosphate against various Mycoplasma species, pathogens of significant concern in veterinary medicine. This document synthesizes key data on minimum inhibitory concentrations (MIC), details established experimental protocols for susceptibility testing, and outlines the mechanistic pathways of tylosin's action.

Core Data Summary: In Vitro Susceptibility of Mycoplasma spp. to Tylosin

The following tables summarize the minimum inhibitory concentration (MIC) data for tylosin against Mycoplasma gallisepticum and Mycoplasma synoviae, compiled from various studies. These values are crucial for understanding the potency of tylosin and for establishing clinical breakpoints.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin against Mycoplasma gallisepticum

| Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 111 | 0.004 - 4 | 0.5 | 2 | [1][2] |

| 8 | Not Specified | 4 | 8 | [3] |

| 2 | 0.25 - 16 | Not Specified | Not Specified | [4] |

| 6 | Not Specified | Not Specified | Not Specified | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of Tylosin against Mycoplasma synoviae

| Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| 2 | 0.125 - 16 | Not Specified | Not Specified | [4] |

| 3 | Not Specified | Not Specified | Not Specified | [5] |

Mechanism of Action

Tylosin, a macrolide antibiotic produced by the fermentation of Streptomyces fradiae, exerts its bacteriostatic effect by targeting bacterial protein synthesis.[6][7] The primary mechanism involves the binding of tylosin to the 50S subunit of the bacterial ribosome.[6][8] This interaction inhibits the peptidyl transferase activity, thereby preventing the formation of peptide bonds and halting protein elongation.[7] This disruption of protein synthesis is critical to inhibiting the growth and replication of Mycoplasma species.

Diagram of Tylosin's mechanism of action.

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of tylosin's in vitro activity against Mycoplasma species is predominantly performed using the broth microdilution method. This technique is a standardized and widely accepted procedure for establishing the MIC of an antimicrobial agent.

Broth Microdilution Method for Mycoplasma spp.

This protocol is adapted from established methodologies for Mycoplasma susceptibility testing.[3]

1. Media and Reagent Preparation:

-

Growth Medium: PPLO broth medium supplemented with 0.5% sodium pyruvate and 0.004% phenol red, adjusted to a pH of 7.8, is commonly used.

-

Tylosin Stock Solution: A stock solution of tylosin tartrate is prepared by dissolving the required amount in distilled water.

-

Standard Solutions: For creating a standard curve and for use in the assay, the tylosin working standard is dried under reduced pressure, weighed, and dissolved in a small amount of methanol before further dilution with a buffer solution to achieve the desired concentrations.

2. Inoculum Preparation:

-

Mycoplasma isolates are cultured in the appropriate growth medium.

-

The concentration of the inoculum is crucial and should be standardized to a range of 10³ to 10⁵ color changing units (CCU)/ml.

3. Assay Procedure:

-

Two-fold serial dilutions of tylosin are prepared in 96-well microtiter plates. The final volume in each well is typically 0.1 ml. The concentration range tested can vary but often spans from 0.25 to 64 µg/ml.[3]

-

An equal volume (0.1 ml) of the standardized Mycoplasma inoculum is added to each well containing the antibiotic dilutions.

-

Control wells are included: a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).

-

The plates are sealed and incubated at 37°C.

4. Interpretation of Results:

-

The plates are observed for a color change in the phenol red indicator, which signifies Mycoplasma growth (acid production leads to a color change).

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of tylosin that completely inhibits the visible growth of the Mycoplasma isolate, as indicated by the absence of a color change.[3]

Workflow for MIC determination.

Establishing Clinical Breakpoints

The determination of a clinical breakpoint (CBP) is essential for guiding the prudent use of antibiotics in a clinical setting. It helps to classify bacterial strains as susceptible, intermediate, or resistant. The process integrates MIC distributions, pharmacokinetic/pharmacodynamic (PK-PD) data, and clinical outcomes.

A study on Mycoplasma gallisepticum established a clinical breakpoint for tylosin at 2 µg/ml.[1][2] This was determined by considering the wild-type cutoff value (COWT), the PK-PD cutoff value (COPD), and the clinical cutoff value (COCL).[1][2]

Logical relationship for CBP determination.

Conclusion

This compound demonstrates significant in vitro activity against key Mycoplasma species affecting poultry. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in the field of veterinary drug development. The established MIC values and the understanding of tylosin's mechanism of action are fundamental for its effective and responsible use in controlling mycoplasmosis. Further research and continuous surveillance of MIC distributions are crucial to monitor for the potential development of resistance.

References

- 1. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]

- 2. Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Mycoplasma gallisepticum, Isolation, and Determination of Tylosin Susceptibility of Isolates from Commercial Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. advetresearch.com [advetresearch.com]

- 5. The minimum inhibitory concentration of tilmicosin and tylosin for mycoplasma gallisepticum and Mycoplasma synoviae and a comparison of their efficacy in the control of Mycoplasma gallisepticum infection in broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strategies for Combating Mycoplasmosis in Poultry: A Focus on Prevention and Therapy - SR Publications [srpublication.com]

- 7. Tylosin | C46H77NO17 | CID 5280440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. meridian.allenpress.com [meridian.allenpress.com]

The Pharmacodynamics of Tylosin Phosphate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of tylosin phosphate, a macrolide antibiotic widely used in veterinary medicine. It covers the molecular mechanism of action, antimicrobial spectrum, resistance pathways, and detailed experimental protocols for susceptibility testing.

Executive Summary

This compound, a fermentation product of Streptomyces fradiae, is a macrolide antibiotic with a primary bacteriostatic action against a broad spectrum of Gram-positive bacteria and Mycoplasma species.[1][2] Its therapeutic efficacy is rooted in its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] This guide synthesizes current knowledge on its pharmacodynamics, offering a technical resource for research and development in veterinary antimicrobial science.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria.[3] As a 16-membered macrolide antibiotic, it binds to the 23S rRNA component of the large (50S) ribosomal subunit within the nascent peptide exit tunnel (NPET).[5][6][7] This binding action does not simply create a physical blockage, but rather induces a context-dependent inhibition of translation.

The interaction of tylosin with the ribosome allosterically affects the Peptidyl Transferase Center (PTC), impairing its ability to catalyze peptide bond formation between specific amino acid sequences.[3][5] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting the elongation of the polypeptide chain.[1]

Antimicrobial Spectrum

This compound is characterized by its potent activity against Gram-positive bacteria and Mycoplasma species.[8] Its spectrum also includes activity against some Gram-negative bacteria, such as Campylobacter and certain spirochetes.[1] It is notably less effective against members of the Enterobacteriaceae family.[8]

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin Against Key Veterinary Pathogens

| Bacterial Species | Animal Host(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycoplasma gallisepticum | Poultry | 0.004 - 8.0 | 0.5 | 2.0 | [9] |

| Mycoplasma synoviae | Poultry | 0.0488 - 0.1953 | - | - | [10] |

| Mycoplasma bovis | Cattle | 0.06 - 4.0 | - | - | [1] |

| Staphylococcus aureus | Multiple | 0.125 - >128 | - | - | [1][11] |

| Streptococcus suis | Swine | 0.125 - >128 | - | - | [11] |

| Streptococcus uberis | Cattle | 0.125 - >128 | - | - | [11] |

| Pasteurella multocida | Multiple | 32 | - | - | |

| Mannheimia haemolytica | Cattle, Sheep | 64 | - | - | |

| Escherichia coli (ATCC 25922) | Laboratory Strain | 512 | - | - | |

| Campylobacter coli | Multiple | Active (Range not specified) | - | - | [1] |

Note: MIC values can vary significantly between isolates and testing methodologies.

Mechanisms of Resistance

Bacterial resistance to tylosin, and macrolides in general, is a significant concern in veterinary medicine. Several mechanisms have been elucidated, primarily involving modification of the drug target, active efflux of the drug, and mutations in ribosomal proteins.

-

Target Site Modification: The most prevalent mechanism is the methylation of specific nucleotides in the 23S rRNA, which prevents the binding of tylosin.[6] In Streptomyces fradiae, resistance is conferred by the synergistic action of two methyltransferases:

-

Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport tylosin out of the cell, preventing it from reaching its ribosomal target. The TlrC efflux pump in S. fradiae is one such example.

-

Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins L4 and L22, which are located near the macrolide binding site, can also reduce susceptibility to tylosin.

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for veterinary pathogens in the VET01 document series. The following is a detailed protocol for the broth microdilution method.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium after a defined incubation period.

Materials

-

This compound analytical standard

-

Appropriate solvent for tylosin (e.g., sterile deionized water or ethanol, depending on the salt form)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium (e.g., Friis broth for Mycoplasma)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel and single-channel precision pipettes with sterile tips

-

Bacterial isolate(s) for testing

-

Quality control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Plate reading mirror or automated plate reader

Step-by-Step Methodology

-

Preparation of Tylosin Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Calculate the volume of solvent required to create a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.

-

Dissolve the powder in the appropriate solvent. Ensure complete dissolution. Sterilize by filtration if necessary.

-

-

Preparation of Microtiter Plates:

-

Prepare intermediate dilutions of the tylosin stock solution in the appropriate broth.

-

Using a multichannel pipette, dispense 50 µL of the appropriate broth into all wells of a 96-well plate.

-

Add 50 µL of the highest concentration of tylosin to the wells in column 1.

-

Perform serial twofold dilutions by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to column 3, and so on, typically through column 10. Discard 50 µL from column 10.

-

Column 11 serves as the growth control (no antibiotic). Column 12 serves as the sterility control (broth only, no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this standardized suspension in the appropriate broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation of Plates:

-

Using a multichannel pipette, add 50 µL of the final bacterial inoculum to each well from column 1 to column 11. This brings the final volume in each well to 100 µL.

-

Do not inoculate the sterility control wells (column 12).

-

-

Incubation:

-

Cover the plates with lids to prevent evaporation and contamination.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours (or other validated time/condition for specific organisms like Mycoplasma).

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth (turbidity). The sterility control well should be clear. The growth control well should show distinct turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

-

The results for the QC strain must fall within the acceptable ranges defined by CLSI to validate the test run.

-

Conclusion

The pharmacodynamics of this compound are well-characterized, centering on its specific interaction with the bacterial ribosome to inhibit protein synthesis. Its effectiveness against key veterinary pathogens, particularly Gram-positive bacteria and Mycoplasma, underpins its continued use in animal health. However, the emergence of resistance through mechanisms such as target site modification and efflux necessitates ongoing surveillance and prudent use. Standardized susceptibility testing, following established protocols like the CLSI broth microdilution method, is critical for guiding therapeutic decisions and monitoring resistance trends in clinical settings. This guide provides the foundational technical information required for researchers and drug development professionals working with this important veterinary antibiotic.

References

- 1. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices - Analyst (RSC Publishing) DOI:10.1039/D2AN00305H [pubs.rsc.org]

- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship of ribosomal binding and antibacterial properties of tylosin-type antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biovet.com [biovet.com]

- 9. Frontiers | Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift [frontiersin.org]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. 738. Tylosin (WHO Food Additives Series 29) [inchem.org]

The Impact of Tylosin Phosphate on Gut Microbiome Composition in Poultry: A Technical Guide

Abstract

Tylosin phosphate, a macrolide antibiotic, is extensively utilized in the poultry industry for its efficacy as a growth promoter and for the prevention and treatment of diseases such as necrotic enteritis (NE). Its application, however, exerts a significant influence on the complex microbial ecosystem of the avian gastrointestinal tract. This technical guide provides an in-depth analysis of the effects of this compound on the gut microbiome composition in poultry. It synthesizes findings from key research to detail the antibiotic's impact on bacterial diversity, community structure, and the abundance of specific taxa. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols from seminal studies are provided. Furthermore, this guide employs Graphviz visualizations to illustrate experimental workflows and the logical pathways through which this compound modulates the gut environment to achieve its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the intricate interactions between this antimicrobial agent and the poultry gut microbiome.

Introduction

The gastrointestinal tract of poultry hosts a diverse and dynamic microbial community, integral to host health, nutrient metabolism, immune system development, and pathogen exclusion[1]. The composition of this microbiome can be influenced by numerous factors, including diet, environment, and the administration of antimicrobial agents[1]. This compound is a macrolide antibiotic commonly added to poultry feed at subtherapeutic levels to improve growth performance and feed efficiency, and at therapeutic levels to control specific pathogens[2][3].

A primary target for tylosin therapy is Clostridium perfringens, the etiological agent of necrotic enteritis, a disease of significant economic importance in the poultry industry[4][5][6][7]. While effective, the use of this compound is not without consequence for the broader microbial community. Understanding these impacts is critical for optimizing its use, mitigating potential negative effects such as the development of antimicrobial resistance, and informing the development of alternative strategies for gut health management.

This guide consolidates current scientific knowledge on the subject, focusing on quantitative changes in microbial populations, and provides detailed methodologies to aid in the design and interpretation of future research.

Key Impacts of this compound on the Gut Microbiome

The administration of this compound induces several significant and reproducible changes within the poultry gut microbiome. These can be broadly categorized into the reduction of specific pathogens, modulation of the overall community structure, and alterations in the abundance of particular bacterial taxa.

Reduction of Pathogenic and Mucolytic Bacteria

A primary mechanism by which this compound benefits poultry health is through the direct inhibition of pathogenic bacteria.

-

Clostridium perfringens : Multiple studies have demonstrated that this compound significantly reduces the colonization and concentration of C. perfringens in the chicken intestine[4][5][8]. This is a key factor in its efficacy for controlling NE. This inhibitory effect has been observed in both the lumen and at the mucosal surface of the jejunum and ileum[4].

-

Mucolytic Bacteria : Tylosin has been shown to decrease the general population of mucolytic bacteria[4][5]. The growth of C. perfringens is positively correlated with the proportion of these mucolytic bacteria[4]. By reducing the bacteria that degrade the protective mucus layer of the gut, tylosin may help maintain intestinal barrier integrity and limit the nutrients available for pathogen proliferation.

-

Escherichia coli : Some studies report that this compound, particularly in combination with other antibiotics, can lead to an impaired growth of E. coli in the intestine[8][9].

Modulation of Bacterial Community Structure and Diversity

Beyond targeting specific pathogens, this compound alters the overall architecture of the gut microbial community.

-

Decreased Diversity : A common finding is that tylosin treatment decreases the alpha-diversity (the variety and abundance of species within a sample) of the gut microbiome[1][4].

-

Community Homogenization : Tylosin administration can lead to a more uniform, or homogenized, microbial community structure among treated birds[4]. Similarity percentage analyses have shown higher values for tylosin-treated birds compared to non-treated birds, indicating less variation from individual to individual[4].

-

Contradictory Findings : It is important to note that not all studies have found a significant impact on overall community diversity. One study reported that while tylosin altered the abundance of 16-20 specific operational taxonomic units (OTUs), it did not significantly affect the overall alpha or beta diversity of the gut bacterial community[9].

Alterations in Specific Bacterial Taxa

Tylosin's effects extend to various taxonomic levels, shifting the balance of the gut ecosystem.

-

Phylum Level : When used in combination with the coccidiostat monensin, tylosin has been associated with a significant depletion of Firmicutes[10].

-

Genus Level : Specific genera are notably affected. Decreases in the abundance of Lactobacillus and Enterococcus have been observed[10]. In contrast, an increase in the proportion of Enterococcus faecium, a species often resistant to tylosin, has also been reported[11].

-

Antibiotic Resistance : A significant concern is the selection for antibiotic-resistant bacteria. The use of subtherapeutic tylosin has been shown to result in the emergence of erythromycin-resistant Campylobacter jejuni, as cross-resistance between macrolide drugs is common[10][12].

Quantitative Analysis of Microbiome Changes

The following tables summarize quantitative data from key studies, illustrating the magnitude of this compound's impact on the poultry gut microbiome.

Table 1: Effect of this compound on Pathogen Load and Community Diversity

| Study (Citation) | Animal Model | Dosage | Duration | Key Quantitative Finding(s) | Impact on Diversity |

| Collier et al., 2003[4][7] | Chick Model of NE | 100 ppm in feed | Sampled at days 17, 20, 24 | - C. perfringens concentrations significantly lower (P < 0.05) in treated birds on days 17 & 20.- NE lesions vs. tylosin treatment (r = -0.95).- Mucolytic bacteria vs. tylosin (r = -0.94). | Decreased diversity; increased community similarity (homogenization). |

| Danzeisen et al., 2011[10] | Broiler Chickens | 20 g/ton (with 90 g/ton monensin) | 35 days | - Significant depletion of Firmicutes (p<0.05) on day 14. | Not explicitly stated, but significant phylum-level changes noted. |

| Jahan et al., 2022[8] | Broiler Chickens | Varied concentrations | 42 days | - Significant impaired growth (P<0.05) of E. coli and C. perfringens. | Not assessed using sequencing; culture-based analysis showed pathogen reduction. |

| Baurhoo et al., 2009[12] | Broiler Chickens | 22 ppm (20 g/ton ) | Day 14 to 42 | - All Campylobacter recovered from treated carcasses were erythromycin-resistant. | Not assessed. |

Table 2: Changes in Relative Abundance of Bacterial Taxa Following this compound Administration

| Taxon | Direction of Change | Study (Citation) | Dosage / Context |

| Phylum | |||

| Firmicutes | Decrease | Danzeisen et al., 2011[10] | 20 g/ton (with monensin) |

| Genus | |||

| Clostridium perfringens | Decrease | Collier et al., 2003[4][7]; Jahan et al., 2022[8] | 100 ppm; Varied |

| Lactobacillus | Decrease | Danzeisen et al., 2011[10] | 20 g/ton (with monensin) |

| Enterococcus | Decrease | Danzeisen et al., 2011[10] | 20 g/ton (with monensin) |

| Escherichia | Decrease | Jahan et al., 2022[8]; Latorre et al., 2018[9] | Varied |

| Enterococcus faecium | Increase | Devriese et al., 1991[11] | Not specified |

| Roseburia | Decrease | Danzeisen et al., 2011[10] | 20 g/ton (with monensin) |

| Coprococcus | Increase | Danzeisen et al., 2011[10] | 20 g/ton (with monensin) |

| Anaerofilum | Increase | Danzeisen et al., 2011[10] | 20 g/ton (with monensin) |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. The following protocols are summarized from key publications.

Protocol: Cecal Microbiome Analysis in Broilers

(Based on Danzeisen et al., 2011[10])

-

Animals and Housing : Commercial broiler chickens housed in floor pens.

-

Dietary Treatments : Four groups were established: 1) Control diet, 2) Monensin (90 g/ton ), 3) Monensin (90 g/ton ) + Virginiamycin (20 g/ton ), 4) Monensin (90 g/ton ) + this compound (20 g/ton ).

-

Sampling : At days 0 (pre-treatment), 7, 14, and 35, ten chickens were randomly selected from each group. Cecal contents were aseptically collected and immediately stored at -80°C.

-

DNA Extraction : DNA was extracted from pooled cecal samples for each group and timepoint.

-

Microbiome Analysis :

-

16S rRNA Sequencing : The V3 hypervariable region of the 16S rRNA gene was amplified and sequenced using pyrosequencing.

-

Metagenomic Sequencing : Total DNA was used for shotgun metagenomic sequencing.

-

-

Data Analysis : Sequence reads were analyzed against the RDP (Ribosomal Database Project) database with a bootstrap confidence threshold of 80% to determine taxonomic classifications.

Protocol: Necrotic Enteritis Chick Model

(Based on Collier et al., 2003[4][7][13])

-

Animals and Housing : Broiler chicks housed in pens. The study used a model to induce NE.

-

Dietary Treatments : Birds were fed diets with or without this compound (100 ppm). Some groups also received pectin, a non-starch polysaccharide, to predispose them to NE.

-

Pathogen Challenge : Birds were inoculated via crop gavage with a broth culture of Clostridium perfringens on days 14, 15, and 16.

-

Sampling : On days 17, 20, and 24, birds were euthanized. Samples from the jejunum and ileum (both luminal contents and mucosal scrapings) were collected.

-

Microbiome and Pathogen Analysis :

-

Community Profiling : Bacterial community structure was assessed using 16S rDNA PCR followed by Denaturing Gradient Gel Electrophoresis (DGGE).

-

Quantitative PCR (qPCR) : The concentration of C. perfringens was quantified relative to total bacterial 16S rDNA.

-

Culture-Based Analysis : The percentage of mucolytic bacteria was determined by culturing on a medium containing mucin as the sole carbon source.

-

-

Additional Analysis : Intestinal permeability and the presence of necrotic lesions were also scored.

Visualizations: Workflows and Logical Relationships

To clarify complex processes, the following diagrams were generated using Graphviz (DOT language).

Caption: A typical experimental workflow for studying the impact of dietary additives on the poultry gut microbiome.

Caption: The proposed mechanism for how this compound mitigates necrotic enteritis by modulating the gut microbiome.

Implications for Research and Drug Development

The profound impact of this compound on the poultry gut microbiome carries significant implications for its use and for future research.

-

Benefit vs. Risk : The primary benefit of tylosin is its targeted efficacy against pathogens like C. perfringens. However, this must be weighed against the risks of reducing beneficial microbial diversity and, most critically, promoting the selection of antibiotic-resistant bacteria[10][12]. This trade-off is central to the ongoing debate about the subtherapeutic use of antibiotics in animal agriculture.

-

Future Research Directions : There is a need for more longitudinal studies to understand the long-term consequences of tylosin administration and the resilience of the microbiome post-treatment. Research should also focus on identifying specific beneficial microbes that are negatively impacted, which could inform the development of synergistic probiotic or prebiotic therapies to be used alongside or in place of antibiotics.

-

Development of Alternatives : The data underscore the need for alternatives that can replicate tylosin's benefits without its drawbacks. Strategies targeting mucolytic bacteria or specifically inhibiting C. perfringens without broad-spectrum activity are promising areas for drug development.

Conclusion

This compound is a potent modulator of the poultry gut microbiome. Its administration effectively reduces the abundance of key pathogens like Clostridium perfringens and the broader community of mucolytic bacteria, which is directly linked to the control of necrotic enteritis. However, these therapeutic gains are accompanied by a reduction in overall bacterial diversity, a shift in the abundance of various commensal taxa, and the potential selection for antimicrobial resistance. For researchers and drug development professionals, a comprehensive understanding of these complex interactions is essential for the judicious use of existing antimicrobials and for pioneering novel strategies to promote gut health and productivity in poultry.

References

- 1. mdpi.com [mdpi.com]

- 2. Dissemination of Tylosin Residues in the Poultry Environment: Evaluating Litter and Droppings as Sources of Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Tylosin on Bacterial Mucolysis, Clostridium perfringens Colonization, and Intestinal Barrier Function in a Chick Model of Necrotic Enteritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of tylosin on bacterial mucolysis, Clostridium perfringens colonization, and intestinal barrier function in a chick model of necrotic enteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo analysis the effect of antibiotic growth promoters (AGPs), Oxytetracycline di-hydrate and this compound on the intestinal microflora in broiler chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Effects of Dietary Antimicrobial Growth Promoters on Performance Parameters and Abundance and Diversity of Broiler Chicken Gut Microbiome and Selection of Antibiotic Resistance Genes [frontiersin.org]

- 10. Modulations of the Chicken Cecal Microbiome and Metagenome in Response to Anticoccidial and Growth Promoter Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of ampicillin and tylosin on the faecal enterococci of healthy young chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subtherapeutic this compound in broiler feed affects Campylobacter on carcasses during processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

The Environmental Fate and Degradation of Tylosin Phosphate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin Phosphate, a macrolide antibiotic extensively used in veterinary medicine for therapeutic purposes and as a growth promoter, enters the terrestrial environment primarily through the application of manure from treated livestock as fertilizer. Understanding its fate and degradation in soil is paramount for assessing its environmental risk, including the potential for groundwater contamination and the proliferation of antibiotic resistance. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in soil, including its persistence, degradation pathways, and the key factors influencing its environmental tenure. Detailed experimental protocols for studying its degradation and sorption are provided, along with a summary of key quantitative data and visual representations of degradation pathways and experimental workflows.

Introduction

Tylosin is a mixture of four active components: Tylosin A, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin), with Tylosin A being the major component (typically >80%). Its phosphate salt is commonly used in animal feed. The introduction of this compound into agricultural soils raises concerns about its persistence, potential to leach into water bodies, and its impact on soil microbial communities. This guide synthesizes the current knowledge on the environmental fate of this important veterinary antibiotic.

Environmental Fate of this compound in Soil

The environmental fate of this compound in soil is governed by a combination of sorption, degradation (both abiotic and biotic), and transport processes.

Sorption and Mobility

Tylosin exhibits strong sorption to various soil types, which significantly limits its mobility. The sorption process is influenced by several soil properties:

-

Organic Matter: Higher organic matter content is positively correlated with increased sorption.

-

Clay Content: A higher percentage of clay in the soil leads to greater sorption of tylosin.

-

Cation Exchange Capacity (CEC): Soils with a higher CEC exhibit stronger sorption of tylosin.

-

pH: Tylosin sorption is pH-dependent, with maximum sorption generally observed between pH 6 and 7.

Due to its strong binding to soil particles, the leaching of tylosin is generally low. However, trace amounts can still be transported to surface waters through soil erosion and preferential flow pathways.

Degradation in Soil

The degradation of this compound in soil is a critical process that determines its persistence. Both abiotic and biotic pathways contribute to its breakdown.

Current research suggests that abiotic degradation, along with strong sorption, are the primary factors responsible for the dissipation of tylosin in soil. Photolysis, or degradation by light, can occur, particularly on the soil surface.

While some studies have indicated that biotic degradation of tylosin in soil may be limited at high concentrations, other research has identified specific microorganisms capable of degrading this antibiotic. The bacterium Kurthia gibsonii TYL-A1, isolated from tylosin-contaminated soil, has demonstrated the ability to efficiently degrade tylosin. The degradation process can involve both intracellular and extracellular enzymes.

Quantitative Data on Tylosin Fate in Soil

The following tables summarize key quantitative data from various studies on the degradation and sorption of tylosin in soil.

Table 1: Dissipation Half-Life of Tylosin in Soil

| Tylosin Component | Half-Life (DT50) | Soil Conditions | Reference |

| Tylosin A | ~7 days | Unsterilized and sterilized soil | |

| Tylosin D | ~8 days | Unsterilized and sterilized soil | |

| Tylosin | ~8 days | - |

Table 2: Sorption Coefficients of Tylosin in Soil

| Soil Type | Sorption Distribution Coefficient (Kd) (mL/g) | Reference |

| Various agricultural soils | 42 - 65 | |

| Iron-rich farmland soil (red soil) | Strong adsorption observed |

Experimental Protocols

This section details the methodologies for key experiments used to assess the environmental fate of this compound in soil.

Soil Degradation Study (Aerobic)

This protocol is based on the principles outlined in the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.

Objective: To determine the rate of aerobic degradation of this compound in soil.

Materials:

-

Freshly collected agricultural soil, sieved (<2 mm).

-

Radiolabeled (e.g., ¹⁴C) or non-labeled this compound.

-

Incubation vessels (e.g., flasks with gas traps).

-

Analytical instrumentation (e.g., HPLC-MS/MS).

-

Sterilizing agent (e.g., autoclave or gamma irradiation) for sterile controls.

Procedure:

-

Soil Preparation: Adjust the moisture content of the sieved soil to 40-60% of its maximum water-holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for a period to allow microbial activity to stabilize.

-

Spiking: Prepare a stock solution of this compound. Apply the solution to the soil to achieve the desired concentration. For sterile controls, sterilize the soil prior to spiking.

-

Incubation: Place the treated soil samples into the incubation vessels. Include traps for capturing CO₂ and other volatile metabolites if using radiolabeled tylosin. Incubate the samples in the dark at a constant temperature.

-

Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent system (e.g., a mixture of acetonitrile and buffer).

-

Analysis: Analyze the extracts using HPLC-MS/MS or a similar sensitive analytical technique to quantify the concentrations of the parent compound and its metabolites.

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound using first-order kinetics or other appropriate models.

Soil Sorption Study (Batch Slurry Method)

This protocol is a common method for determining the sorption characteristics of chemicals in soil.

Objective: To determine the soil-water partition coefficient (Kd) of this compound.

Materials:

-

Air-dried and sieved (<2 mm) soil.

-

This compound solutions of known concentrations in a background electrolyte (e.g., 0.01 M CaCl₂).

-

Centrifuge tubes.

-

Shaker.

-

Analytical instrumentation (e.g., HPLC).

Procedure:

-

Soil-Solution Slurry Preparation: Weigh a known amount of soil into a series of centrifuge tubes. Add a known volume of this compound solution of varying concentrations to each tube.

-

Equilibration: Seal the tubes and shake them for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Phase Separation: Centrifuge the tubes at high speed to separate the soil from the aqueous solution.

-

Analysis: Carefully remove the supernatant and analyze the concentration of this compound remaining in the solution using HPLC.

-

Calculation: The amount of this compound sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The sorption coefficient (Kd) is then calculated as the ratio of the concentration of tylosin in the soil to the concentration in the water at equilibrium.

Degradation Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a proposed microbial degradation pathway for tylosin and a typical experimental workflow for a soil degradation study.

The Immunomodulatory Effects of Tylosin Phosphate on the Porcine Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin phosphate, a macrolide antibiotic widely used in the swine industry for the treatment and control of bacterial infections, has demonstrated significant immunomodulatory properties beyond its antimicrobial activity. This technical guide provides an in-depth analysis of the effects of this compound on the porcine immune response, consolidating available quantitative data, detailing experimental methodologies, and visualizing key biological pathways. Evidence suggests that this compound can modulate both cellular and humoral immunity in swine, influencing lymphocyte populations, cytokine production, and potentially the intricate signaling pathways that govern inflammatory responses. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the immunological impact of this compound in swine health and disease management.

Introduction